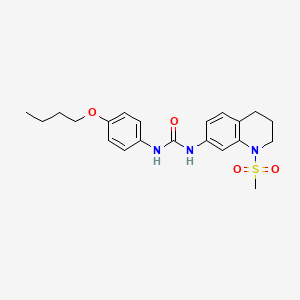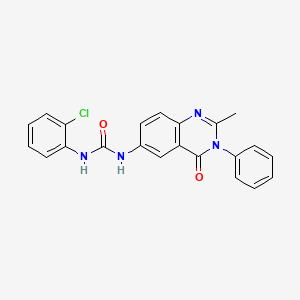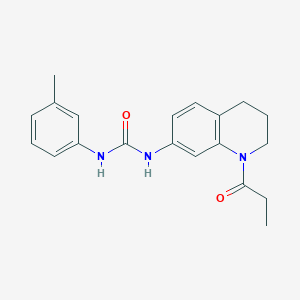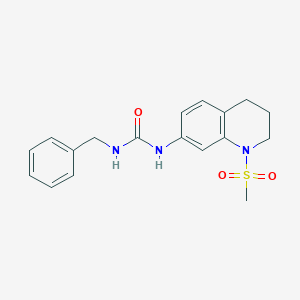
1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (also known as BMTU) is an important organic compound that has been extensively studied in the field of medicinal chemistry. BMTU is a heterocyclic compound with a unique structure that is composed of an aromatic ring system and a sulfonamide group. It is an important intermediate in the synthesis of various pharmaceuticals, and has been studied for its potential applications in drug design.
Aplicaciones Científicas De Investigación
BMTU has been studied for its potential applications in medicinal chemistry and drug design. It has been investigated for its ability to act as a substrate for a number of enzymes, and has been used as a model compound for studying the mechanism of action of various drugs. BMTU has also been used in the synthesis of various compounds, including anticancer agents and other bioactive compounds.
Mecanismo De Acción
BMTU is a substrate for a number of enzymes, including cytochrome P450 and aldehyde oxidase. It has been shown to be metabolized by these enzymes to produce a number of metabolites, including 4-butoxyphenol and 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl sulfonate. These metabolites can then be further metabolized by other enzymes, such as aldehyde oxidase and monoamine oxidase, to produce a variety of other metabolites.
Biochemical and Physiological Effects
BMTU has been studied for its potential effects on a variety of biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, BMTU has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using BMTU in laboratory experiments is its low cost and availability. It is also easy to synthesize, and can be used as a model compound for studying the mechanism of action of various drugs. However, BMTU is not very stable, and it is important to ensure that it is stored in a cool and dry place. In addition, BMTU is a potent inhibitor of cytochrome P450 enzymes, and it is important to take this into consideration when using it in laboratory experiments.
Direcciones Futuras
Future research on BMTU should focus on its potential applications in drug design and medicinal chemistry. It should also be studied for its potential effects on other biochemical and physiological processes, such as its ability to modulate the activity of other enzymes. In addition, further research should be carried out to explore the potential of BMTU as a substrate for a variety of enzymes, and to investigate its potential as an inhibitor of other enzymes. Finally, further research should be conducted to explore the potential of BMTU as a lead compound for the development of new drugs.
Métodos De Síntesis
BMTU can be synthesized from the reaction of 4-butoxyphenol with 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, and the reaction can be monitored by thin-layer chromatography.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-4-14-28-19-11-9-17(10-12-19)22-21(25)23-18-8-7-16-6-5-13-24(20(16)15-18)29(2,26)27/h7-12,15H,3-6,13-14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHJUVWXEVFPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6574680.png)

![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)

![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)
